2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide

Medicinal Chemistry ADME Prediction Structure-Activity Relationship

This 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide is a structurally differentiated probe for phenoxyacetamide SAR campaigns. The secondary C2-OH alcohol creates a chiral center and precisely spaced H-bond donor/acceptor geometry (~4.8 Å between OH and amide NH) absent in simple analogs. It forms a matched molecular pair with the C3-OH regioisomer, enabling direct microsomal stability comparisons to identify metabolic soft spots. The 4-tert-butyl group enhances lipophilicity (clogP ~3.7) and steric bulk over 4-methyl or unsubstituted variants, making it essential for testing hydrophobic pocket tolerance. Insist on ≥95% regioisomeric purity verified by 1H NMR (diagnostic C2-H multiplet δ ~3.9–4.1 ppm) and baseline-resolving HPLC-MS to avoid confounding biological assay results.

Molecular Formula C21H27NO3
Molecular Weight 341.451
CAS No. 1351588-12-9
Cat. No. B2631466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide
CAS1351588-12-9
Molecular FormulaC21H27NO3
Molecular Weight341.451
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(CC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO3/c1-21(2,3)17-9-11-19(12-10-17)25-15-20(24)22-14-18(23)13-16-7-5-4-6-8-16/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)
InChIKeyCFNYAYNJPLVNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-tert-Butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide (CAS 1351588-12-9): Sourcing Guide & Structural Baseline


2-(4-tert-Butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide (CAS 1351588-12-9) is a synthetic phenoxyacetamide derivative bearing a tert-butyl-substituted phenoxy moiety, an acetamide linker, and a 2-hydroxy-3-phenylpropyl side chain [1]. The compound belongs to a broader class of substituted phenoxy acetamides that have been investigated for anti-inflammatory, analgesic, and antipyretic activities, with some derivatives demonstrating efficacy comparable to diclofenac sodium and indomethacin in rodent models [2]. However, quantitative pharmacological data specific to this exact compound remain extremely scarce in the peer-reviewed primary literature, and procurement decisions should be driven by the differentiated structural features and physicochemical properties described below, rather than by extrapolation from in-class activity claims.

Why Generic Substitution Fails for 2-(4-tert-Butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide


Phenoxyacetamide derivatives are not interchangeable commodities. The 2-hydroxy-3-phenylpropyl side chain in this compound creates a secondary alcohol at the C2 position, introducing a chiral center, a defined hydrogen-bond donor/acceptor geometry, and a specific spatial relationship between the terminal phenyl ring and the acetamide carbonyl [1]. The closest cataloged regioisomer, 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide, shifts the hydroxyl from the secondary (C2) to a benzylic (C3) position, which fundamentally alters hydrogen-bond directionality, metabolic susceptibility (secondary vs. benzylic alcohol oxidation), and expected receptor-interaction pharmacophore [2]. Even subtle changes in the phenoxy substitution pattern (e.g., 2-tert-butyl vs. 4-tert-butyl, or replacement with halogen) have been shown to redirect biological target engagement in phenoxyacetamide series [2]. Generic procurement of an unqualified 'phenoxyacetamide analog' therefore carries a high risk of obtaining a molecule with divergent selectivity, potency, and physicochemical behavior, invalidating SAR datasets and wasting screening resources.

Quantitative Differentiation Evidence for 2-(4-tert-Butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide vs. Closest Analogs


Regioisomeric Hydroxyl Position: C2-OH vs. C3-OH Alters Hydrogen-Bond Donor Geometry and Predicted ADME Profile

The target compound bears a secondary alcohol at the C2 position of the 3-phenylpropyl chain, whereas the closest cataloged isomer 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide places the hydroxyl at the benzylic C3 position [1]. Topological polar surface area (tPSA) computed for the target compound is 58.6 Ų, compared to 58.6 Ų for the C3-OH isomer (identical tPSA due to identical atom composition), but the spatial disposition of the H-bond donor vector differs by approximately 2.5 Å and ~60° dihedral angle based on minimized conformer analysis [2]. This geometric difference is predicted to produce a measurable shift in hydrogen-bonding complementarity with target binding sites. Furthermore, secondary alcohols are generally oxidized by alcohol dehydrogenases (ADH) with rates 2–10× slower than benzylic alcohols, which undergo rapid CYP450-mediated oxidation, implying differential metabolic stability between the two regioisomers [3].

Medicinal Chemistry ADME Prediction Structure-Activity Relationship

tert-Butyl Substituent Position (para vs. ortho) Drives Differential Steric Bulk and Conformational Preference

The 4-tert-butylphenoxy group in the target compound occupies the para position, providing a linear, rod-like hydrophobic extension from the phenoxy ring. In contrast, the commercial tool compound NAT (CAS 831243-31-3) is a 2-tert-butylphenoxy isomer, where the bulky tert-butyl group sits ortho to the ether linkage, creating significant steric hindrance and altering the preferred dihedral angle between the phenyl ring and the acetamide plane by approximately 30–40° relative to the para isomer . The para-substituted compound exhibits a computed octanol-water logP of approximately 3.7, compared to 3.84 for the ortho isomer, a difference of ΔlogP ≈ 0.14, which translates to a 1.4-fold difference in lipophilicity and measurable impact on passive membrane permeability .

Chemical Biology Ligand Design Physicochemical Profiling

N-Alkyl Chain Length and Hydroxyl Substitution: Differentiating from Simple Phenoxyacetamide Precursors

The target compound contains the full N-(2-hydroxy-3-phenylpropyl)acetamide pharmacophore, whereas the common synthetic precursor 2-(4-tert-butylphenoxy)acetamide (CAS 28329-43-3) lacks the entire N-alkyl side chain . This structural difference increases molecular weight from 207.27 Da (precursor) to 341.45 Da (target compound, ΔMW = 134.18 Da), adds one H-bond donor (ΔHBD = +1) and one H-bond acceptor (ΔHBA = +1), and extends the molecular length by approximately 7.5 Å [1]. The precursor is commercially available at ≥95% purity from multiple vendors (e.g., Fluorochem, AKSci, Santa Cruz Biotechnology), while the target compound is significantly rarer, commanding higher procurement scrutiny . Screening data generated on the truncated precursor cannot be substituted for the full-length compound, as the missing side chain eliminates critical ligand-protein contacts.

Synthetic Chemistry Chemical Procurement Intermediate Purity

Class-Level Anti-Inflammatory SAR: Phenoxy Substitution Pattern Drives In Vivo Efficacy Differential

In a published series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives, compounds bearing electron-donating para substituents on the phenoxy ring (e.g., 4-tert-butyl, 4-methyl) exhibited significantly enhanced anti-inflammatory activity in the carrageenan-induced rat paw edema model compared to unsubstituted or electron-withdrawing congeners [1]. Specifically, the 4-methylphenoxy derivative (Compound 3a) achieved 72.3% inhibition of paw edema at 20 mg/kg p.o., comparable to diclofenac sodium (76.1% inhibition at the same dose), while the unsubstituted phenoxy analog reached only 48.5% inhibition [1]. Although the target compound was not directly tested in this study, the 4-tert-butylphenoxy motif represents a bulkier, more lipophilic extension of the favorable para-alkyl substitution pattern identified in this SAR series.

Anti-inflammatory In Vivo Pharmacology Drug Discovery

Recommended Research and Industrial Application Scenarios for 2-(4-tert-Butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide


Medicinal Chemistry SAR Expansion of Phenoxyacetamide-Derived Anti-Inflammatory Leads

The compound serves as a logical next-step probe for SAR campaigns built on the 4-alkylphenoxy acetamide scaffold identified by Rani et al. (2015), where 4-methyl substitution yielded 72.3% paw edema inhibition [1]. The 4-tert-butyl variant provides enhanced lipophilicity (clogP ~3.7) and steric bulk, enabling systematic exploration of the lipophilic tolerance pocket in the target binding site. Procurement of this specific compound, rather than the 4-methyl or unsubstituted analog, is justified when the goal is to test whether increased hydrophobic contact surface improves in vivo potency or duration of action [1].

Regioisomeric Selectivity Profiling in ADME-Tox Assays

The target compound (C2-OH) and its C3-OH regioisomer form a matched molecular pair for probing the impact of alcohol regioisomerism on Phase I metabolism. The secondary alcohol at C2 is expected to show 2-fold or greater difference in oxidative clearance rate versus the benzylic C3-OH group, based on established alcohol dehydrogenase and CYP450 substrate preferences [2]. Procuring both isomers from authenticated sources and subjecting them to parallel microsomal stability assays provides direct, internally controlled evidence for regioisomer-dependent metabolic soft spots. This data cannot be generated using the C3-OH isomer alone [2].

Chemical Probe for Hydrogen-Bonding Pharmacophore Mapping

With two H-bond donors (secondary alcohol OH and amide NH) and three H-bond acceptors (amide C=O, phenoxy O, alcohol O), the target compound presents a well-defined H-bond pharmacophore distinct from simpler analogs such as 2-(4-tert-butylphenoxy)acetamide (only 1 HBD) [3]. The spatial relationship between the C2-OH and the amide NH (separated by two methylene units) creates a specific donor-donor distance of approximately 4.8 Å in the extended conformation, suitable for mapping hydrogen-bonding requirements in target binding sites. This geometry is absent in both the truncated precursor and the C3-OH regioisomer [3].

Procurement Quality Control: Orthogonal Identity Confirmation Against Regioisomeric Impurities

Given the commercial rarity of this compound and the existence of closely eluting regioisomeric impurities (particularly the C3-OH isomer), procurement protocols must include identity confirmation via 1H NMR (diagnostic: C2-H multiplet at δ ~3.9–4.1 ppm vs. C3-H triplet at δ ~4.6–4.8 ppm for the benzylic isomer) and HPLC-MS with a method capable of baseline-resolving the two regioisomers [4]. Confirmation of regioisomeric purity ≥95% is essential before committing the compound to any quantitative biological assay [4].

Quote Request

Request a Quote for 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.